4-amino-5-chlorothiophene-2-sulfonyl fluoride
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Overview
Description
4-amino-5-chlorothiophene-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H3ClFNO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chlorothiophene-2-sulfonyl fluoride typically involves the chlorination of thiophene followed by sulfonylation and fluorination. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 5-chlorothiophene.
Sulfonylation: The chlorinated thiophene is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group, forming 5-chlorothiophene-2-sulfonyl chloride.
Amination: The sulfonyl chloride derivative is treated with ammonia or an amine to replace the chloride with an amino group, yielding 4-amino-5-chlorothiophene-2-sulfonyl chloride.
Fluorination: Finally, the sulfonyl chloride is converted to the sulfonyl fluoride using a fluorinating agent such as hydrogen fluoride or a fluoride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chlorothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-5-chlorothiophene-2-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-amino-5-chlorothiophene-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This covalent modification can inhibit the activity of enzymes or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chlorothiophene-2-sulfonyl chloride
- 4-amino-5-chlorothiophene-2-sulfonamide
- 5-chlorothiophene-2-sulfonic acid
Uniqueness
4-amino-5-chlorothiophene-2-sulfonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
4-amino-5-chlorothiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFNO2S2/c5-4-2(7)1-3(10-4)11(6,8)9/h1H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXISAODPKBMAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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